N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 3-chlorophenyl group at position 2 and a sulfone (5,5-dioxido) moiety. The acetamide side chain at position 3 is further substituted with two phenyl groups, forming a 2,2-diphenylacetamide group. The molecular formula is C₂₁H₁₅ClN₄O₅S, with a molecular weight of 470.9 g/mol .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3S/c26-19-12-7-13-20(14-19)29-24(21-15-33(31,32)16-22(21)28-29)27-25(30)23(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,23H,15-16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVFSZOAPKRNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates.
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to exhibit a range of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities. These activities are likely due to their interaction with various cellular targets and subsequent modulation of cellular processes.
Biological Activity
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide is a compound derived from the thieno[3,4-c]pyrazole family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 381.88 g/mol. The structure includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties .
Biological Activities
1. Antioxidant Activity:
Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit antioxidant properties. A study demonstrated that certain thieno[2,3-c]pyrazole compounds could mitigate oxidative stress in erythrocytes exposed to toxins like 4-nonylphenol . This suggests that this compound may similarly protect against oxidative damage.
2. Antimicrobial Properties:
Thieno[3,4-c]pyrazole compounds have shown promising antimicrobial activity. Although specific data on this compound is limited, the structural similarities with other active derivatives suggest potential efficacy against various pathogens .
3. Anti-inflammatory Effects:
Compounds in the thieno[3,4-c]pyrazole class have been reported to inhibit phosphodiesterase (PDE) enzymes selectively. This inhibition can lead to reduced inflammation and may provide therapeutic benefits in conditions such as asthma and allergic responses .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. These interactions can modulate enzyme activity or receptor signaling pathways associated with inflammatory responses or oxidative stress .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS, MW: 300.17)
- Structural Differences: The core heterocycle is a thiazole ring instead of a thienopyrazole. The aryl group is 3,4-dichlorophenyl vs. 3-chlorophenyl in the target compound. Lacks sulfone and diphenyl groups.
- Key Findings :
- Implications: The absence of sulfone groups may reduce solubility compared to the target compound.
b. N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (C₂₁H₁₅ClN₄O₅S, MW: 470.9)
- Structural Differences: Substitutes the diphenylacetamide group with a 1,3-dioxoisoindolin-2-yl moiety. Retains the sulfone and thienopyrazole core.
- Key Findings: The isoindolinone group introduces a rigid, planar structure, which may alter electronic properties compared to the flexible diphenylacetamide . No crystallographic data is reported, but the sulfone likely maintains similar polarity to the target compound.
- Implications: The isoindolinone substituent could enhance π-π stacking interactions in biological targets, whereas the diphenyl group in the target compound may prioritize hydrophobic interactions.
c. 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (Structural fragment from )
- Structural Differences: Contains a pyrazole core with a trifluoromethyl group and sulfanyl linker. Lacks the fused thieno ring and acetamide side chain.
- Key Findings: Bond angle data (e.g., N2–C2–C3 = 108.2°) suggests a strained conformation compared to the thienopyrazole core .
- Implications :
- The pyrazole-sulfanyl scaffold may offer distinct reactivity profiles, but the absence of a fused ring system reduces structural complexity compared to the target compound.
Research Findings and Implications
- Synthetic Methods :
- Diphenylacetamide derivatives may show enhanced binding to hydrophobic pockets in proteins compared to thiazol- or isoindolinone-substituted analogs.
Q & A
Basic Questions
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via:
- Copolymerization : Controlled radical polymerization of monomers like CMDA and DMDAAC, where monomer stoichiometry and initiator (e.g., ammonium persulfate) concentration critically affect molecular weight and yield .
- Nucleophilic Substitution : Refluxing precursors with sodium acetate in ethanol, optimizing reaction time (e.g., 30 min) and solvent purity to achieve yields up to 85% .
- Flow Chemistry : Continuous-flow systems enable precise control of reaction parameters (flow rate, temperature) and reduce side reactions, enhancing reproducibility .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : IR (C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1150 cm⁻¹) and ¹H/¹³C NMR to resolve aromatic protons and sulfone groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion peaks matching the formula (e.g., C₂₄H₂₀ClN₃O₃S) .
- X-ray Crystallography : If single crystals are obtained, crystallographic data validate bond lengths and stereochemistry .
Q. What analytical techniques are recommended for assessing purity and detecting impurities?
- Methodological Answer :
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to identify impurities; retention time and peak symmetry indicate purity .
- TLC : Ethyl acetate/hexane solvent systems to monitor reaction progress and isolate byproducts .
- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis conditions for this compound?
- Methodological Answer :
- Factor Screening : Use a Plackett-Burman design to test variables (temperature, catalyst loading, solvent ratio) and identify critical parameters.
- Response Surface Methodology : Central Composite Design (CCD) models nonlinear relationships between factors (e.g., flow rate in continuous reactors) and responses (yield, purity) .
- Statistical Validation : ANOVA analysis confirms model significance (p < 0.05), with Pareto charts ranking factor impacts .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293) and compound batches verified by HPLC (>99% purity) .
- Meta-Analysis : Pool data from multiple studies to identify outliers or dose-response trends obscured by small sample sizes.
- In Silico Validation : Molecular docking predicts binding affinities to targets (e.g., kinases), cross-referenced with conflicting in vitro results .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize derivatives with substitutions at the 3-chlorophenyl (e.g., Br, F) or diphenylacetamide groups (e.g., methyl, nitro) .
- Biological Testing : Screen derivatives against target enzymes (e.g., COX-2) using enzyme inhibition assays (IC₅₀ values) and cytotoxicity profiles (MTT assays) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide rational design .
Q. How can computational methods predict reactivity or binding modes for this compound?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess binding stability under physiological conditions (e.g., solvation, temperature) .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
